2,4,5-Trifluorobenzotrifluoride
Description
Contextualizing Fluorinated Aromatic Compounds in Contemporary Chemical Science
Fluorinated aromatic compounds are a class of organic molecules where one or more hydrogen atoms on an aromatic ring are replaced by fluorine atoms. This substitution dramatically alters the compound's physical and chemical properties. Fluorine's high electronegativity, the second highest of all elements, creates a strong carbon-fluorine bond and significantly influences the electron distribution within the aromatic ring. These changes often lead to enhanced thermal stability, increased lipophilicity, and greater resistance to metabolic degradation.
In contemporary chemical science, these properties are highly sought after. The introduction of fluorine can fine-tune the electronic nature of a molecule, impacting its reactivity and interaction with biological systems. This has led to the widespread use of fluorinated aromatic compounds in the development of pharmaceuticals, agrochemicals, and advanced materials such as high-performance polymers and liquid crystals.
Significance of Trifluoromethylated Arenes in Specialized Chemical Synthesis and Applications
A sub-class of fluorinated aromatics, trifluoromethylated arenes, which contain a -CF3 group attached to an aromatic ring, are of particular importance. The trifluoromethyl group is a powerful electron-withdrawing moiety and is known for its ability to increase a molecule's metabolic stability and lipophilicity, which can improve its bioavailability. wikipedia.org These characteristics are critical in the design of modern drugs and agrochemicals.
The synthesis of trifluoromethylated arenes has been a significant area of research. Historically, harsh reaction conditions were often required. However, recent advancements have led to milder and more efficient methods, including transition metal-catalyzed cross-coupling reactions. These developments have made a wide array of trifluoromethylated building blocks more accessible for specialized chemical synthesis.
Scope and Research Objectives for 2,4,5-Trifluorobenzotrifluoride Investigations
While extensive research exists for many fluorinated compounds, specific investigations into this compound are more niche. This compound, featuring three fluorine atoms and a trifluoromethyl group on the benzene (B151609) ring, represents a molecule with a high degree of fluorination. Research into such compounds is often driven by the desire to create novel molecules with enhanced properties for specific applications.
The primary research objectives for compounds like this compound typically revolve around a few key areas:
Synthesis and Characterization: Developing efficient and scalable synthetic routes to produce the compound in high purity and thoroughly characterizing its physicochemical properties.
Exploration as a Building Block: Investigating its utility as a chemical intermediate for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. Due to the highly activated nature of the aromatic ring, it could be a precursor for various derivatives.
Given the limited direct literature on this compound, much of the understanding of its potential is extrapolated from research on its precursors and similarly structured molecules. The following sections will delve into the known chemistry of its synthetic precursors to build a comprehensive picture.
Precursor Synthesis and Properties
The synthesis of this compound would likely proceed through intermediates such as 2,4,5-trifluorobenzonitrile (B1209073) or 2,4,5-trifluorobenzoic acid. The properties and synthesis of these precursors are therefore highly relevant.
2,4,5-Trifluorobenzonitrile
This compound serves as a key building block. It can be synthesized from 2,4-dichloro-5-fluorobenzonitrile (B139205) through a halogen exchange reaction using an alkali metal fluoride (B91410) in the presence of a phase transfer catalyst. google.com
Table 1: Physicochemical Properties of 2,4,5-Trifluorobenzonitrile
| Property | Value | Reference |
| CAS Number | 98349-22-5 | ossila.com |
| Molecular Formula | C₇H₂F₃N | ossila.com |
| Molecular Weight | 157.10 g/mol | ossila.com |
| Boiling Point | 170 °C at 760 mmHg | ossila.com |
| Density | 1.373 g/mL at 25 °C | ossila.com |
| Appearance | Colorless liquid | ossila.com |
Research has shown that 2,4,5-trifluorobenzonitrile is a valuable precursor for creating fluorinated analogues of antibiotics and for synthesizing dinitrile monomers for polytriazine covalent organic frameworks (COFs). ossila.com These COFs have demonstrated high thermal stability and interesting gas separation properties. ossila.com
2,4,5-Trifluorobenzoic Acid
2,4,5-Trifluorobenzoic acid is another important intermediate, often used in the synthesis of fluoroquinolone antibiotics. researchgate.net It can be prepared through the Grignard reaction of 2,4,5-trifluorobromobenzene followed by carboxylation with carbon dioxide. researchgate.net
Table 2: Physicochemical Properties of 2,4,5-Trifluorobenzoic Acid
| Property | Value | Reference |
| CAS Number | 446-17-3 | chemicalbook.com |
| Molecular Formula | C₇H₃F₃O₂ | chemicalbook.com |
| Molecular Weight | 176.09 g/mol | chemicalbook.com |
| Melting Point | 94-96 °C | chemicalbook.com |
| Appearance | White to light yellow crystal powder | chemicalbook.com |
The synthesis of this acid has been optimized using continuous flow microreactors, highlighting the industrial interest in this class of compounds. researchgate.net
From Precursors to this compound
The transformation of these precursors to this compound would involve standard organic reactions. For instance, the nitrile group of 2,4,5-trifluorobenzonitrile could potentially be converted to a trifluoromethyl group through a series of reactions. Similarly, the carboxylic acid group of 2,4,5-trifluorobenzoic acid could be a starting point for the introduction of the trifluoromethyl group.
While detailed research findings on the specific applications of this compound are not widely published, its highly fluorinated structure suggests potential use in areas where extreme chemical and thermal stability are required. The electron-withdrawing nature of the fluorine atoms and the trifluoromethyl group would make the aromatic ring electron-deficient, opening up possibilities for nucleophilic aromatic substitution reactions to create a variety of derivatives.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,4-trifluoro-5-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F6/c8-4-2-6(10)5(9)1-3(4)7(11,12)13/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHFUVFJLYJMFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50556340 | |
| Record name | 1,2,4-Trifluoro-5-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50556340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112290-07-0 | |
| Record name | 1,2,4-Trifluoro-5-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50556340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Reaction Mechanisms in 2,4,5 Trifluorobenzotrifluoride Chemistry
Fundamental Principles of Fluorine-Containing Aromatic Reaction Pathways
The reactivity of fluorine-containing aromatic compounds like 2,4,5-Trifluorobenzotrifluoride is governed by the distinct electronic properties of the fluorine atom and the trifluoromethyl group. core.ac.uk Fluorine exerts a strong electron-withdrawing inductive effect (-I) and a weaker, yet significant, electron-donating resonance effect (+M). core.ac.uk In polyfluorinated systems, the inductive effect typically dominates, rendering the aromatic ring electron-deficient and thus susceptible to nucleophilic attack. core.ac.uk
The trifluoromethyl group (CF3) is a powerful electron-withdrawing group, primarily through a strong inductive effect. This further deactivates the aromatic ring towards electrophilic substitution and activates it for nucleophilic aromatic substitution. The cumulative effect of the fluorine and trifluoromethyl substituents in this compound makes the aromatic ring highly electron-poor.
Detailed Mechanistic Investigations of Nucleophilic and Electrophilic Reactions Involving Trifluorobenzotrifluoride Systems
The electron-deficient nature of the this compound ring system dictates its preference for nucleophilic substitution reactions over electrophilic ones.
The direct displacement of a fluorine atom from an aromatic ring via a classical SN2 mechanism is generally not feasible due to the steric hindrance of the benzene (B151609) ring and the strength of the C-F bond. byjus.commasterorganicchemistry.com Instead, nucleophilic substitution on fluorinated benzotrifluorides predominantly proceeds through the SNAr (bimolecular nucleophilic aromatic substitution) mechanism. govtpgcdatia.ac.in
The SNAr mechanism is a two-step process: core.ac.ukgovtpgcdatia.ac.in
Addition Step: A nucleophile attacks the carbon atom bearing a leaving group (in this case, a fluorine atom), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The strong electron-withdrawing groups (fluorine and trifluoromethyl) are crucial for stabilizing this intermediate, particularly when they are positioned ortho or para to the site of attack. byjus.comgovtpgcdatia.ac.in
Elimination Step: The leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored.
In the context of this compound, the positions of the fluorine atoms and the trifluoromethyl group will direct the regioselectivity of nucleophilic attack. The most likely site for substitution will be the position that allows for the greatest stabilization of the negative charge in the Meisenheimer complex.
It is important to note that while the SN2 mechanism is not typical for aromatic systems, under specific conditions, such as with highly activated substrates and potent nucleophiles, the reaction pathway can exist on a continuum between a stepwise SNAr and a more concerted process. imperial.ac.uk
Beyond traditional nucleophilic substitution, radical and catalytic reactions offer alternative pathways for the transformation of trifluorobenzotrifluorides. These methods can provide access to products that are not readily obtainable through other means.
Radical reactions involving fluorinated aromatic compounds can be initiated by various methods, including photochemically or through the use of radical initiators. These reactions can lead to a variety of transformations, including the replacement of fluorine atoms with other functional groups. The field of organofluorine chemistry recognizes radical fluorinating agents as a distinct class of reagents. numberanalytics.com
Catalytic pathways, particularly those employing transition metals, have become increasingly important for the functionalization of fluorinated aromatic compounds. These methods can facilitate reactions that are otherwise difficult, such as cross-coupling reactions. For instance, palladium-catalyzed reactions have been developed for the fluorination of aromatic compounds, and similar principles can be applied to the transformation of polyfluorinated substrates. acs.org These catalytic cycles often involve steps like oxidative addition, reductive elimination, and transmetalation to achieve the desired transformation.
C-F Bond Activation and Functionalization Strategies
The carbon-fluorine bond is the strongest single bond in organic chemistry, making its activation a significant challenge. rsc.orgbaranlab.org However, the development of strategies to selectively break and functionalize C-F bonds is a frontier in modern synthesis, offering new ways to modify fluorinated molecules like this compound. nih.gov
Several approaches to C-F bond activation have been explored:
Transition Metal-Mediated Activation: Many transition metals can interact with the C-F bond, leading to its cleavage. This can occur through various mechanisms, including oxidative addition. The resulting organometallic intermediates can then be trapped with various electrophiles or undergo further reactions to introduce new functional groups.
Main Group Metal-Mediated Activation: Recent advances have shown that main group metals can also be effective in activating C-F bonds. nih.gov These systems can operate through cooperative effects between two different metals or by using low-valent main group metal complexes. nih.gov
Photochemical and Electrochemical Methods: These strategies offer mild and sustainable alternatives for C-F bond activation. rsc.org By using light or electricity, it is possible to generate reactive intermediates that can lead to C-F bond cleavage and subsequent functionalization. rsc.org
Frustrated Lewis Pairs (FLPs): The combination of a sterically hindered Lewis acid and Lewis base can cooperatively activate C-F bonds.
A key strategy in C-F functionalization is to resolve the activation and functionalization steps. researchgate.net This can allow for a broader range of nucleophilic coupling partners and improved regioselectivity. researchgate.net
Below is a table summarizing some research findings on C-F bond functionalization strategies:
| Strategy | Key Features | Potential Application to this compound |
| Transition Metal Catalysis | Enables cross-coupling and other transformations. | Introduction of new C-C or C-heteroatom bonds at specific positions. |
| Main Group Metal Mediation | Can offer unique regioselectivity through cooperative effects. nih.gov | Selective functionalization of one C-F bond over others. |
| Photochemical/Electrochemical Activation | Mild, sustainable, and can avoid harsh reagents. rsc.org | Green chemistry approaches to modify the compound. |
| Frustrated Lewis Pairs | Cooperative activation of strong bonds. | Potential for selective single C-F bond activation. |
Isomerization and Rearrangement Processes in Trifluorobenzotrifluoride Systems
Isomerization and rearrangement reactions in polyfluorinated aromatic systems like this compound can occur under certain conditions, leading to the formation of different isomers. These processes are often driven by thermodynamic or kinetic factors.
For example, in palladium-catalyzed fluorination reactions of aryl triflates, the formation of regioisomeric fluoride (B91410) side products has been observed. acs.org This can occur through the formation of aryne intermediates or other rearrangement pathways of the palladium-aryl complexes. acs.org The specific reaction conditions, including the catalyst, ligands, and solvent, can influence the extent of isomerization.
The study of such isomerization and rearrangement processes is crucial for understanding the potential side reactions and for developing highly selective synthetic methods for specific isomers of trifluorobenzotrifluoride derivatives.
Applications of 2,4,5 Trifluorobenzotrifluoride in Cutting Edge Materials Science and Organic Electronics
Integration into High-Performance Fluorinated Polymers and Advanced Materials
The incorporation of fluorine atoms into polymers often leads to materials with exceptional properties, including high thermal stability, chemical resistance, and unique electronic characteristics. mdpi.compageplace.de Fluorinated polymers are a significant class of materials used in a wide array of high-tech applications, from aerospace and electronics to biomedical devices. pageplace.demdpi.com The introduction of fluorine can significantly alter the physical, chemical, and stereochemical properties of the resulting polymers. mdpi.com
2,4,5-Trifluorobenzotrifluoride serves as a valuable building block in the synthesis of advanced fluorinated polymers. The presence of both trifluoromethyl and fluoro substituents on the benzene (B151609) ring allows for the creation of polymers with a high fluorine content, which is crucial for achieving desired performance characteristics. mdpi.compageplace.de These polymers find use in applications demanding robust materials that can withstand harsh environments. nih.gov
The properties of fluorinated polymers are directly related to the structure of the monomers used in their synthesis. pageplace.de By strategically incorporating monomers like this compound, chemists can tune the properties of the resulting polymers to meet the specific demands of advanced applications. pageplace.de
Table 1: Properties of Fluorinated Polymers
| Property | Description |
| Thermal Stability | High resistance to degradation at elevated temperatures. |
| Chemical Resistance | Inertness to a wide range of chemicals and solvents. pageplace.de |
| Electrical Insulation | High dielectric strength and low dielectric constant. pageplace.de |
| Low Surface Energy | Results in properties like oil and water repellency. |
| Biocompatibility | Suitability for use in medical implants and devices. mdpi.comnih.gov |
Role as a Volatile Additive in Organic Solar Cells (OSCs) and Organic Photovoltaics (OPVs)
In the field of organic electronics, particularly organic solar cells (OSCs) and organic photovoltaics (OPVs), the use of additives is a common strategy to enhance device performance. rsc.orgrsc.org Volatile additives, which are removed during or after the film formation process, can play a crucial role in optimizing the morphology of the active layer. rsc.orgrsc.org
This compound has been explored as a volatile additive in the fabrication of OSCs. rsc.org Its volatility allows for controlled evaporation, which can influence the self-assembly and crystallization of the donor and acceptor materials in the active layer. rsc.org The use of such additives can lead to significant improvements in power conversion efficiency (PCE). rsc.orgresearchgate.net
Influence on Active Layer Morphology and Crystallinity in OSCs
The performance of an organic solar cell is intrinsically linked to the morphology of its active layer, which typically consists of a blend of electron donor and acceptor materials. researchgate.net The ideal morphology facilitates efficient exciton (B1674681) dissociation and charge transport, which are critical for high power conversion efficiency. researchgate.net
The introduction of a volatile additive like this compound during the film-forming process can significantly influence the aggregation behavior of the donor and acceptor materials. rsc.org By controlling the solvent evaporation rate and influencing the intermolecular interactions, the additive can promote the formation of a more ordered and crystalline active layer. researchgate.netrsc.org This improved morphology can lead to enhanced light absorption and more efficient charge separation. rsc.org
For instance, studies have shown that the use of certain additives can induce a more favorable molecular orientation, such as a face-on orientation, which is beneficial for charge transport to the electrodes. researchgate.net The resulting well-defined nanoscale phase separation between the donor and acceptor domains is crucial for minimizing charge recombination and maximizing the short-circuit current density. researchgate.net
Table 2: Impact of Additives on OSC Performance
| Additive | Effect on Morphology | Impact on Performance |
| Volatile Additives | Promotes ordered aggregation and crystallinity. rsc.org | Increased power conversion efficiency. rsc.orgresearchgate.net |
| Solid Additives | Can control phase morphology. rsc.org | Enhanced long-term stability. researchgate.net |
Modulation of Charge Transport and Recombination Dynamics in Organic Electronic Devices
The use of additives like this compound can indirectly influence these processes by modifying the active layer morphology. rsc.org A well-ordered, crystalline morphology with favorable molecular packing can enhance charge mobility by providing continuous pathways for charge carriers to travel to their respective electrodes. rsc.org
Development of Specialty Coatings with Enhanced Thermal and Chemical Resistance
The inherent properties of fluorinated compounds, such as high thermal stability and chemical inertness, make them ideal for the development of specialty coatings. rsc.org When this compound is used as a monomer or a component in polymer formulations, it can impart these desirable characteristics to the resulting coating material.
These coatings can be applied to various substrates to protect them from harsh environments, including high temperatures, corrosive chemicals, and weathering. The strong carbon-fluorine bonds within the polymer structure are responsible for this exceptional resistance. mdpi.com Applications for such coatings can be found in industries where durability and reliability are critical.
Contributions to Next-Generation Semiconductor Device Materials
The semiconductor industry is continuously searching for new materials that can lead to more energy-efficient and higher-performance devices. nsf.gov Fluorinated materials are being explored for their potential in various aspects of semiconductor manufacturing and device architecture. nsf.gov
The unique electronic properties of fluorinated compounds, including their high electronegativity, can be leveraged in the design of new semiconductor materials. mdpi.com The incorporation of this compound into polymers or other organic materials can modify their electronic band structure and surface properties. This can be beneficial for applications in areas such as dielectric layers, encapsulation materials, and even as components in organic semiconductors themselves. The drive for co-designing materials and systems to achieve optimal performance highlights the importance of developing novel materials like those derived from this compound for the future of semiconductor technology. nsf.gov
Role of 2,4,5 Trifluorobenzotrifluoride in Medicinal Chemistry and Agrochemical Research
Design and Synthesis of Novel Therapeutic Agents Utilizing Trifluoromethylated Building Blocks
The 2,4,5-trifluorophenyl moiety, a key structural component of 2,4,5-Trifluorobenzotrifluoride, is a prominent feature in several successful therapeutic agents. A prime example is the blockbuster anti-diabetic drug, Sitagliptin. Sitagliptin is a potent inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme responsible for the degradation of incretin (B1656795) hormones that play a crucial role in regulating blood sugar. st-andrews.ac.uk The design of Sitagliptin and other DPP-4 inhibitors often involves the strategic placement of the 2,4,5-trifluorophenyl group into the S1 hydrophobic pocket of the enzyme. tandfonline.com
The synthesis of such therapeutic agents often involves multi-step processes where a precursor containing the 2,4,5-trifluorophenyl group is coupled with other heterocyclic or chiral moieties. For instance, the synthesis of novel DPP-4 inhibitors has been reported through the reaction of intermediates bearing the 2,4,5-trifluorophenyl group with various scaffolds like pyrrolidines and cyclic hydrazines. tandfonline.combrieflands.com
| Therapeutic Agent/Candidate | Target | Key Structural Moiety | Therapeutic Area |
| Sitagliptin (and its derivatives) | Dipeptidyl Peptidase-4 (DPP-4) | 2,4,5-Trifluorophenyl | Type 2 Diabetes |
| (R)-3-amino-1-(2-benzoyl-1,2-diazepan-1-yl)-4-(2,4,5-trifluorophenyl)butan-1-one | Dipeptidyl Peptidase-4 (DPP-4) | 2,4,5-Trifluorophenyl | Type 2 Diabetes |
| 3-Phenylcoumarin (B1362560) Derivatives | Monoamine Oxidase B (MAO-B) | 2,4,5-Trifluorophenyl | Neurodegenerative Diseases |
This table showcases examples of therapeutic agents and candidates where the 2,4,5-trifluorophenyl moiety is a critical component for their biological activity.
Application in the Development of Bioactive Molecules and Agrochemicals
Beyond its role in anti-diabetic drugs, the 2,4,5-trifluorophenyl scaffold is utilized in the development of other bioactive molecules. For example, derivatives of 3-phenylcoumarin containing a 2,4,5-trifluorophenyl group have been synthesized and evaluated as inhibitors of monoamine oxidase B (MAO-B), an important target in the treatment of neurodegenerative diseases like Parkinson's disease. frontiersin.org
In the realm of agrochemicals, while specific commercial examples are less publicly detailed, the principles of leveraging fluorinated building blocks for enhanced efficacy and stability are well-established. Fluorinated compounds are widely used in the development of herbicides, fungicides, and insecticides. The presence of the trifluoromethyl group and multiple fluorine substituents on the aromatic ring of this compound suggests its potential as a precursor for creating new agrochemicals with improved properties. Japanese patent literature indicates the use of this compound in the synthesis of 3-fluorobenzoic acids, which are described as useful intermediates for both pharmaceuticals and liquid crystals, highlighting the broad applicability of this building block.
Structure-Activity Relationship (SAR) Studies of Trifluorobenzotrifluoride Derivatives in Biological Systems
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For derivatives containing the 2,4,5-trifluorophenyl group, SAR studies have provided valuable insights into their interaction with biological targets.
In the context of DPP-4 inhibitors, the 2,4,5-trifluorophenyl group plays a critical role in binding to the S1 subsite of the enzyme. tandfonline.combrieflands.com Docking studies have revealed that this trifluorinated moiety fits snugly into a hydrophobic pocket, with the fluorine atoms often participating in favorable interactions, such as hydrogen bonds with specific amino acid residues like Ser630. tandfonline.com The substitution pattern on the phenyl ring is critical; studies have shown that the 2,4,5-trifluoro substitution results in significantly enhanced DPP-4 inhibitory activity compared to other substitution patterns. tandfonline.com
For the 3-phenylcoumarin-based MAO-B inhibitors, SAR analysis has also highlighted the importance of the substitution on the 3-phenyl ring for their inhibitory activity. frontiersin.org The electronic and steric properties conferred by the 2,4,5-trifluoro substitution pattern can influence the molecule's ability to bind effectively to the active site of the MAO-B enzyme.
| Bioactive Molecule Class | Target Enzyme | Key SAR Finding Related to 2,4,5-Trifluorophenyl Moiety | Reference |
| Pyrrolidine-based derivatives | DPP-4 | The 2,4,5-trifluorophenyl group fully occupies the S1 hydrophobic cavity, with a fluorine atom forming a hydrogen bond with Ser630. | tandfonline.com |
| Cyclic hydrazine (B178648) analogs | DPP-4 | The (R)-enantiomer with a 2,4,5-trifluorophenyl group shows strong in vitro activity and favorable selectivity. | brieflands.com |
| Sitagliptin | DPP-4 | The introduction of fluorine atoms at the 2, 4, and 5 positions of the phenyl ring markedly increased DPP-4 inhibitory ability. | st-andrews.ac.uk |
This table summarizes key structure-activity relationship findings for bioactive molecules containing the 2,4,5-trifluorophenyl moiety.
Advanced Spectroscopic and Analytical Characterization of 2,4,5 Trifluorobenzotrifluoride and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Trifluorobenzotrifluorides
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic molecules, including trifluorobenzotrifluorides. bbhegdecollege.comnih.govyoutube.com It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
¹H NMR Applications
Proton (¹H) NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms present in a molecule. In the context of 2,4,5-Trifluorobenzotrifluoride derivatives, ¹H NMR spectra reveal signals corresponding to the aromatic protons. The chemical shifts and coupling patterns of these protons are influenced by the surrounding fluorine and trifluoromethyl groups. For instance, the aromatic protons in trifluorobenzotrifluoride derivatives typically appear in the downfield region of the spectrum due to the electron-withdrawing nature of the fluorine atoms. chemicalbook.comchemicalbook.com The coupling between protons and adjacent fluorine atoms (H-F coupling) provides valuable information about their relative positions on the aromatic ring. wikipedia.org
Table 1: Representative ¹H NMR Data for a Benzotrifluoride (B45747) Derivative
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.74 - 7.30 | Multiplet | 5H | Aromatic Protons |
This table illustrates typical ¹H NMR data for a benzotrifluoride compound, where the complex multiplet in the aromatic region indicates the presence of multiple, coupled protons on the benzene (B151609) ring. chemicalbook.com
¹⁹F NMR for Fluorine Atom Environments
Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive and informative technique for characterizing organofluorine compounds. wikipedia.orgaiinmr.com The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it readily detectable. wikipedia.orgnih.gov The chemical shifts in ¹⁹F NMR have a much wider range than in ¹H NMR, which allows for the clear differentiation of fluorine atoms in distinct chemical environments. wikipedia.org
For this compound, the ¹⁹F NMR spectrum would be expected to show distinct signals for the fluorine atoms at the 2, 4, and 5 positions, as well as a signal for the trifluoromethyl (CF₃) group. The chemical shift of the CF₃ group typically appears in a characteristic region. wikipedia.orgcolorado.edu The coupling between different fluorine atoms (F-F coupling) and between fluorine and hydrogen atoms (F-H coupling) provides crucial data for assigning the specific positions of the fluorine substituents on the aromatic ring. wikipedia.orgslideshare.net
Table 2: Illustrative ¹⁹F NMR Data for a Trifluorotoluene Derivative
| Chemical Shift (ppm) | Assignment |
| -63.72 | CF₃ |
This table provides an example of a typical ¹⁹F NMR chemical shift for a trifluoromethyl group on a benzene ring, referenced against CFCl₃. colorado.edu
Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. arxiv.orgsigmaaldrich.com For this compound, the mass spectrum would show a molecular ion peak corresponding to its exact mass. The high-resolution mass spectrum can confirm the molecular formula by providing a highly accurate mass measurement. nih.gov Fragmentation patterns observed in the mass spectrum can also offer structural information, as the molecule breaks apart in a predictable manner upon ionization. This technique is also invaluable for assessing the purity of a sample by detecting the presence of any impurities with different molecular weights. sigmaaldrich.com
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations. ufl.edubellevuecollege.edulibretexts.org In the IR spectrum of this compound, characteristic absorption bands would be observed for the C-F and C-H bonds on the aromatic ring, as well as the strong absorptions associated with the CF₃ group. openstax.orglibretexts.orgvscht.cz The fingerprint region of the IR spectrum, which contains a complex pattern of absorptions, is unique to each molecule and can be used for identification by comparison with a known standard. vscht.czlibretexts.orgkhanacademy.org
Table 3: General IR Absorption Regions for Key Functional Groups
| Functional Group | Absorption Range (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| C-F Stretch | 1400 - 1000 |
| C=C Aromatic Stretch | 1600 - 1450 |
This table outlines the general regions where key functional groups found in fluorinated aromatic compounds absorb in an IR spectrum. openstax.orglibretexts.orgvscht.cz
Advanced Spectroscopic Techniques in Reaction Monitoring and Kinetic Studies
Advanced spectroscopic techniques, particularly in-situ NMR and IR spectroscopy, are invaluable for monitoring the progress of chemical reactions involving this compound and its derivatives. By acquiring spectra at regular intervals during a reaction, it is possible to observe the disappearance of starting materials and the appearance of products in real-time. This allows for the optimization of reaction conditions, such as temperature and reaction time, and provides insights into the reaction mechanism. Kinetic studies, which measure the rate of a reaction, can also be performed using these techniques to understand the factors that influence the reaction speed. aiinmr.comlibretexts.org
Computational and Theoretical Studies on 2,4,5 Trifluorobenzotrifluoride
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are a cornerstone for understanding the electronic structure and predicting the reactivity of molecules like 2,4,5-Trifluorobenzotrifluoride. nih.gov These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within a molecule.
For this compound, DFT calculations would be used to optimize the molecule's three-dimensional geometry, predicting bond lengths, bond angles, and dihedral angles. From this optimized structure, a wealth of electronic properties can be derived. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap typically suggests higher reactivity.
Furthermore, these calculations generate an electrostatic potential (ESP) map, which visualizes the charge distribution across the molecule. For this compound, the ESP map would likely show regions of negative potential around the highly electronegative fluorine atoms and the trifluoromethyl group, indicating sites susceptible to electrophilic attack. Conversely, regions of positive potential would highlight areas prone to nucleophilic attack. Reactivity descriptors such as chemical hardness, softness, and electronegativity can be quantified from the HOMO and LUMO energies, providing a more detailed prediction of its chemical behavior. nih.gov
Illustrative Data Table for Electronic Properties (Hypothetical) This table illustrates the type of data that would be generated from DFT calculations. The values are not based on actual published research for this compound.
| Parameter | Calculated Value (Method: B3LYP/6-311G**) |
|---|---|
| HOMO Energy | -8.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 7.3 eV |
| Dipole Moment | 2.5 Debye |
| Chemical Hardness (η) | 3.65 eV |
| Electronegativity (χ) | 4.85 eV |
Molecular Dynamics Simulations of Intermolecular Interactions and Self-Assembly
Molecular Dynamics (MD) simulations are a powerful tool for studying how molecules interact with each other in a condensed phase (liquid or solid) over time. scribd.comrsc.org For this compound, MD simulations would provide insights into the nature and strength of its intermolecular forces, which govern properties like boiling point, solubility, and crystal packing.
These simulations model a system containing many molecules of this compound, calculating the forces between them and tracking their movements. The primary interactions would include van der Waals forces and, more specifically, non-covalent interactions involving fluorine, such as C-H···F and C-F···π interactions. nih.gov The trifluoromethyl group and the fluorine atoms on the benzene (B151609) ring create a complex electronic environment that would lead to specific orientational preferences between molecules.
By analyzing the simulation trajectories, one can calculate radial distribution functions, which reveal the average distances and coordination numbers of neighboring molecules. This information is crucial for understanding the local structure of the liquid or predicting the most stable crystal packing arrangement. Such studies on similar fluorinated molecules have shown that weak hydrogen bonds and π-π stacking play a significant role in their self-assembly into ordered structures.
Prediction of Spectroscopic Properties and Comparison with Experimental Data
Computational chemistry allows for the prediction of various spectroscopic properties, which can then be compared with experimental spectra to confirm the molecular structure and the accuracy of the computational model. For this compound, the most commonly calculated spectra are infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR).
Theoretical IR and Raman spectra are typically calculated using frequency analysis within a DFT framework. These calculations predict the vibrational frequencies corresponding to the stretching, bending, and twisting of the chemical bonds in the molecule. By comparing the calculated vibrational modes with the peaks in an experimental FTIR or FT-Raman spectrum, each experimental peak can be assigned to a specific molecular motion. Studies on similar molecules, such as fluorinated benzonitriles, have demonstrated excellent agreement between theoretical and experimental vibrational frequencies.
Similarly, NMR chemical shifts (¹H, ¹³C, ¹⁹F) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method. These calculations provide theoretical chemical shifts that are highly sensitive to the electronic environment of each nucleus. Comparing these predictions with experimental NMR data is a powerful method for structural elucidation and verification.
Illustrative Data Table for Predicted vs. Experimental Vibrational Frequencies (Hypothetical) This table format is used to compare calculated and experimental spectroscopic data. The values are for illustrative purposes only.
| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/6-311G**) | Experimental Frequency (cm⁻¹) (FTIR) | Assignment |
|---|---|---|---|
| ν1 | 3105 | 3100 | Aromatic C-H Stretch |
| ν2 | 1620 | 1615 | C=C Ring Stretch |
| ν3 | 1350 | 1345 | C-F Stretch |
| ν4 | 1180 | 1175 | CF₃ Symmetric Stretch |
Reaction Pathway Modeling and Transition State Analysis
Theoretical modeling can be used to explore the potential chemical reactions of this compound, providing detailed information about reaction mechanisms, energy barriers, and the structures of transient species. This is particularly valuable for understanding reaction kinetics and predicting reaction outcomes.
To model a reaction pathway, computational chemists identify the structures of the reactants, products, and, most importantly, the transition state (TS). The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. DFT methods are commonly used to locate and verify transition state structures, which are characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction path.
Catalytic Processes Involving 2,4,5 Trifluorobenzotrifluoride and Fluorinated Substrates
Homogeneous Catalysis for Selective Fluorination and Derivatization
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers a high degree of control over reaction conditions and selectivity. youtube.com For fluorinated substrates, transition metal complexes are often employed to facilitate reactions such as cross-coupling and C-H functionalization. researchgate.netnih.gov However, the high bond dissociation energy of the C-F bond, particularly in the trifluoromethyl group, makes its selective activation a difficult task. researchgate.netnih.gov While methods for the derivatization of simpler benzotrifluorides exist, specific examples involving the 2,4,5-trifluoro substituted variant are not prominently documented. Research in this area would likely focus on catalysts capable of overcoming the high activation energies required for C-F bond cleavage or promoting C-H activation at the remaining unsubstituted position on the aromatic ring.
Heterogeneous Catalysis in Fluorine Chemistry Applications
Heterogeneous catalysts, which are in a different phase from the reactants, are advantageous for their ease of separation and potential for recycling. In fluorine chemistry, solid catalysts are often used in gas-phase or liquid-phase reactions under demanding conditions. For instance, the synthesis of benzotrifluoride (B45747) and its derivatives can be achieved through the gas-phase reaction of the corresponding benzotrichloride (B165768) with hydrogen fluoride (B91410) over an aluminum fluoride catalyst. google.comgoogle.com This type of process, however, focuses on the synthesis of the benzotrifluoride structure itself rather than its subsequent derivatization. The application of heterogeneous catalysts for the selective functionalization of a pre-existing molecule like 2,4,5-Trifluorobenzotrifluoride would require catalysts with specific active sites capable of interacting with the highly fluorinated ring.
Development of Novel Catalysts for C-F Bond Transformations
The transformation of C-F bonds is a significant area of research in organofluorine chemistry. researchgate.net Novel catalysts, including those based on transition metals, main group elements, and photocatalysis, are continuously being developed to enable the functionalization of fluorinated compounds under milder conditions. bohrium.com For a substrate like this compound, catalyst development would need to address the challenge of selectively cleaving one C-F bond in the presence of multiple others, as well as the C-F bonds of the trifluoromethyl group. researchgate.net Strategies often involve the use of low-valent, electron-rich metal centers or the generation of highly reactive radical species. nih.gov
Mechanistic Insights into Catalytic Cycles with Trifluorobenzotrifluorides
Understanding the reaction mechanism is crucial for the rational design of new catalysts and the optimization of reaction conditions. researchgate.net For catalytic reactions involving benzotrifluorides, mechanistic studies often focus on key elementary steps such as oxidative addition, reductive elimination, and transmetalation. researchgate.netnih.gov The electronic properties of the fluorinated substrate play a critical role in each of these steps. The strong electron-withdrawing effect of the fluorine atoms and the trifluoromethyl group in this compound would significantly influence the energetics of the catalytic cycle. For example, the C-F bond activation step is typically a high-energy barrier process. researchgate.net Detailed mechanistic studies for this specific compound would likely involve a combination of experimental kinetics, isotopic labeling studies, and computational modeling to elucidate the precise pathway of the catalytic transformation. researchgate.net
Emerging Research Directions and Future Perspectives for 2,4,5 Trifluorobenzotrifluoride Chemistry
Integration with Artificial Intelligence and Machine Learning for Accelerated Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of chemical processes and novel molecules. nih.govfrontiersin.org These computational tools can analyze vast datasets to identify hidden patterns and predict the properties and reactivity of new compounds, significantly speeding up the research and development cycle. nih.govyoutube.com
In the context of 2,4,5-Trifluorobenzotrifluoride, AI and ML can be applied in several key areas:
Reaction Prediction and Optimization: Machine learning models can be trained on existing reaction data to predict the optimal conditions for the synthesis of this compound and its derivatives. This can lead to higher yields, reduced reaction times, and the discovery of novel synthetic routes.
Novel Derivative Design: AI algorithms can generate and screen virtual libraries of this compound derivatives with desired properties for specific applications, such as improved efficacy in pharmaceuticals or enhanced performance in electronic materials. frontiersin.org
Property Prediction: By learning from the structure-property relationships of known fluorinated compounds, ML models can accurately predict the physical, chemical, and biological properties of new this compound-based molecules, guiding experimental efforts toward the most promising candidates. frontiersin.org
Sustainable Synthesis and Green Chemistry Approaches
The principles of green chemistry are increasingly influencing the synthesis of fluorinated compounds, aiming to reduce the environmental impact of chemical processes. dovepress.comresearchgate.net For this compound, future research will likely focus on developing more sustainable and environmentally friendly synthetic methods.
Key areas of focus include:
Use of Greener Solvents: Research is ongoing to replace traditional, often hazardous, solvents with more environmentally benign alternatives, such as ionic liquids or supercritical fluids. researchgate.net
Development of Catalytic Methods: The use of catalytic amounts of reagents instead of stoichiometric amounts can significantly reduce waste generation. rsc.org The development of highly efficient and recyclable catalysts for the fluorination and trifluoromethylation of aromatic compounds is a major goal.
Energy Efficiency: Exploring alternative energy sources, such as microwave irradiation or sonochemistry, can lead to faster reactions and reduced energy consumption compared to conventional heating methods.
Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a fundamental principle of green chemistry. This involves minimizing the formation of byproducts. sciencedaily.com
Recent breakthroughs, such as the development of methods to create fluorinating complexes from common fluoride (B91410) salts, highlight the potential for safer and more sustainable fluorination processes. bioengineer.org
Novel Applications in Interdisciplinary Fields
The unique properties of this compound, including its high thermal stability and chemical inertness, make it a promising candidate for applications in a variety of interdisciplinary fields. cymitquimica.com
Potential future applications include:
Advanced Materials Science: The incorporation of this compound moieties into polymers could lead to the development of new materials with enhanced thermal resistance, chemical stability, and specific dielectric properties for use in advanced electronics and aerospace applications.
Biomedical Imaging: Fluorinated compounds are increasingly being explored as contrast agents for magnetic resonance imaging (MRI) and positron emission tomography (PET) due to the favorable properties of the fluorine-19 isotope. Derivatives of this compound could be designed as novel imaging probes.
Drug Delivery Systems: The lipophilicity and stability of the trifluoromethyl group can be exploited in the design of drug delivery systems, such as lipid nanoparticles for mRNA delivery, to improve the bioavailability and therapeutic efficacy of drugs. nih.gov
Sustainable Agriculture: The development of new agrochemicals with improved efficacy and reduced environmental persistence is a critical area of research. The unique substitution pattern of this compound could be a valuable building block for the design of next-generation pesticides and herbicides.
Challenges and Opportunities in Trifluorobenzotrifluoride Research
Despite the promising future directions, several challenges and opportunities remain in the field of this compound research.
Challenges:
Selective Synthesis: The selective introduction of fluorine and trifluoromethyl groups into specific positions on the benzene (B151609) ring can be challenging and often requires multi-step synthetic sequences.
Cost of Fluorinating Reagents: Many fluorinating and trifluoromethylating reagents are expensive and can be hazardous to handle, which can be a barrier to large-scale production.
Understanding Structure-Property Relationships: A deeper understanding of how the specific arrangement of fluorine and trifluoromethyl groups on the benzene ring influences the macroscopic properties of materials is needed to guide the rational design of new molecules.
Opportunities:
Continuous Flow Chemistry: The use of continuous flow reactors can offer significant advantages for the synthesis of fluorinated compounds, including improved safety, better reaction control, and easier scalability. researchgate.net
New Fluorinating Reagents: The development of new, safer, and more cost-effective fluorinating and trifluoromethylating reagents is a major area of research that could significantly impact the accessibility of this compound and its derivatives. sciencedaily.com
Interdisciplinary Collaboration: Collaboration between synthetic chemists, materials scientists, biologists, and computational scientists will be crucial to fully exploit the potential of this compound in various applications.
The continued exploration of the fundamental chemistry and applications of this compound, coupled with advancements in enabling technologies, promises a future rich with new discoveries and innovations.
Q & A
Q. Basic Research Focus
- Storage Conditions : Anhydrous environments (moisture-sensitive due to CF3 groups) at 2–8°C in amber glass .
- Decomposition Pathways : Hydrolysis to benzoic acid derivatives under acidic/basic conditions. Monitor via periodic GC analysis.
What strategies are used to study the biological interactions of fluorinated aromatic compounds?
Q. Advanced Research Focus
- Enzyme Inhibition Assays : Fluorine’s electron-withdrawing effects modulate binding to active sites (e.g., cyclooxygenase inhibition studies) .
- Metabolic Profiling : Radiolabeled <sup>18</sup>F analogs track in vivo distribution using PET imaging.
- Toxicity Screening : Ames test for mutagenicity and LC50 assays in model organisms (e.g., Daphnia magna) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
